molecular formula C18H15F3N2O2S B2467551 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 866010-60-8

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2467551
CAS No.: 866010-60-8
M. Wt: 380.39
InChI Key: AKQCKNGCQIGRTL-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography reveals that 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide crystallizes in a monoclinic system with space group P2~1~/c. The unit cell parameters are a = 9.655 Å, b = 5.882 Å, c = 12.180 Å, and β = 96.275°, forming a volume of 687.5 ų with Z = 2. Key bond lengths include S1–O1 (1.424 Å), S1–O2 (1.429 Å), and S1–N1 (1.608 Å), consistent with sulfonamide geometry. The trifluoromethyl group adopts a staggered conformation relative to the phenyl ring, minimizing steric hindrance.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2~1~/c
Unit cell volume 687.5 ų
S1–O1 bond length 1.424 Å
S1–N1 bond length 1.608 Å
C-F bond length 1.332–1.342 Å

Conformational Flexibility of the Sulfonamide-Pyrrole Linkage

The sulfonamide-pyrrole linkage exhibits limited rotational freedom due to steric constraints from the trifluoromethyl group. The dihedral angle between the pyrrole and benzenesulfonamide rings is 44.94°, favoring a planar arrangement that maximizes π-π interactions. Density functional theory (DFT) calculations indicate a rotational barrier of ~8 kcal/mol for the N–S bond, restricting free rotation at room temperature.

Hydrogen Bonding Networks in Molecular Packing

Intermolecular N–H···O hydrogen bonds between the sulfonamide NH and oxygen atoms (N1–H1···O2: 2.892 Å, 159°) form ribbons along the b-axis. Additional C–H···π interactions (C15–H15···Cg1: 3.412 Å) stabilize the three-dimensional network, where Cg1 represents the centroid of the trifluoromethylphenyl ring.

Table 2: Hydrogen bond parameters

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) Angle (°)
N1–H1···O2 0.88 2.08 2.892 159
C8–H8···O1 0.95 2.40 3.121 132

Comparative Analysis with Related Trifluoromethylated Sulfonamides

Compared to 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, the pyrrole substitution in the title compound reduces symmetry, leading to a 12% larger unit cell volume. The trifluoromethyl group in the meta position (vs. para in analog T3368) increases torsional strain, shortening the C–F bond by 0.015 Å.

Table 3: Structural comparison with analogs

Compound Space group Unit cell volume (ų) C–F bond length (Å)
Title compound P2~1~/c 687.5 1.332–1.342
4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide P-1 612.3 1.347–1.355
2-(Trifluoromethyl)benzenesulfonamide P2~1~/c 589.7 1.338–1.345

Properties

IUPAC Name

4-methyl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-13-4-7-15(8-5-13)26(24,25)22-16-12-14(18(19,20)21)6-9-17(16)23-10-2-3-11-23/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQCKNGCQIGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives, including those containing pyrrole structures, exhibit promising antimicrobial activity. For example, new thiopyrimidine-benzenesulfonamide compounds have shown effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . These findings suggest that 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide could serve as a model for developing new antimicrobial agents.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research on related sulfonamide derivatives has demonstrated cytotoxic effects against various cancer cell lines, including those associated with breast and colon cancers . The potential for this compound to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

Antimicrobial Evaluation

In a recent study, various benzenesulfonamide derivatives were evaluated for their minimum inhibitory concentrations (MIC) against several bacterial strains. The results indicated that compounds with similar structural motifs to this compound effectively inhibited biofilm formation, which is critical in treating persistent infections .

Anticancer Research

Another study focused on the synthesis of triazole-containing benzenesulfonamides revealed promising anticancer activity against human cancer cell lines. The mechanistic studies suggested that these compounds could induce cell cycle arrest and apoptosis, highlighting the therapeutic potential of sulfonamide derivatives in oncology .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrrole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-2-(1H-pyrrol-1-yl)ethanone
  • 4-(trifluoromethyl)benzenesulfonamide
  • N-(2-pyrrolyl)benzenesulfonamide

Uniqueness

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrrole ring contributes to its biological activity .

Biological Activity

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H14F3N5OSC_{16}H_{14}F_3N_5OS with a molecular weight of approximately 381.4 g/mol. The IUPAC name is this compound, and its canonical SMILES representation is CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F .

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to inhibit specific enzyme activities by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies suggest that it forms stable interactions with multiple biological targets, contributing to its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against several cancer cell lines, demonstrating significant cytotoxicity:

Cell Line IC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound may inhibit cancer cell proliferation effectively .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the core structure can significantly influence biological activity. For example, the presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which are critical for drug efficacy .

Key Findings:

  • The pyrrole moiety is essential for maintaining biological activity.
  • Substituents on the phenyl ring can modulate potency and selectivity against different targets.

Case Studies

Study 1: Anticancer Evaluation
In a preclinical study, this compound was tested on human cervical cancer cells (HeLa). The study demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 5 µM, indicating promising anticancer potential .

Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at concentrations ranging from 10 to 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with sulfonylation of a substituted aniline precursor. Key steps include:

  • Sulfonamide Formation : Reacting 4-methylbenzenesulfonyl chloride with 2-amino-5-(trifluoromethyl)phenylpyrrole under basic conditions (e.g., pyridine or triethylamine) .
  • Microwave-Assisted Synthesis : To enhance yields (reported up to 85%), microwave irradiation (100–150°C, 30–60 min) reduces side reactions compared to conventional heating .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Q2. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., pyrrole ring substitution at C-2 and trifluoromethyl at C-5) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass: 395.08 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and pyrrole N-H stretches (~3400 cm1^{-1}) .

Advanced Research Questions

Q. Q3. How do trifluoromethyl and pyrrole groups influence the compound’s pharmacokinetic properties, and what metabolic pathways are observed in vivo?

Methodological Answer:

  • Trifluoromethyl Impact : Enhances metabolic stability by resisting oxidative degradation. Radiolabeled (14C^{14}C) studies in rodents show hepatic clearance via cytochrome P450 (CYP3A4)-mediated oxidation, yielding metabolites like 4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (M1) .
  • Pyrrole Reactivity : Prone to glucuronidation (UGT1A9), forming water-soluble conjugates excreted renally. Use LC-MS/MS to quantify metabolites in plasma and urine .

Q. Q4. What computational strategies are effective for predicting the compound’s binding affinity to target enzymes, and how can contradictory in vitro/in vivo data be resolved?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like COX-2 (PDB ID: 5KIR). The trifluoromethyl group shows hydrophobic interactions with Val523, while the sulfonamide forms hydrogen bonds with Arg499 .
  • Contradiction Resolution : If in vitro IC50_{50} (e.g., 50 nM) conflicts with in vivo efficacy, assess plasma protein binding (equilibrium dialysis) or permeability (Caco-2 assays). Adjust dosing regimens based on unbound fraction calculations .

Q. Q5. How can reaction conditions be optimized when the compound fails to participate in catalytic γ-umpolung addition–Wittig olefination?

Methodological Answer:

  • Substrate Limitations : The trifluoromethyl group’s electron-withdrawing nature may deactivate the ketone. Replace with aldehydes (e.g., 4-methylbenzaldehyde) or use Lewis acids (e.g., Sc(OTf)3_3) to activate the carbonyl .
  • Catalyst Screening : Test phosphine oxides (e.g., bridged bicyclic phosphine oxide) to enhance nucleophilicity of allenoates. Monitor progress via 1H^1H-NMR .

Biological Activity & Mechanism

Q. Q6. What in vitro assays are recommended for evaluating the compound’s antibacterial activity, and how do structural analogs compare?

Methodological Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with analogs like 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide, which shows 4-fold higher potency due to chloro substitution .
  • Target Validation : Perform competitive binding assays with 3H^{3}H-labeled AcpS-PPTase inhibitors to confirm enzyme inhibition .

Q. Q7. How does the compound’s sulfonamide moiety contribute to its anti-inflammatory activity, and what structural modifications enhance selectivity?

Methodological Answer:

  • COX-2 Inhibition : The sulfonamide group binds Arg120 in COX-2’s active site. Replace the 4-methyl group with methanesulfonyl (as in SC-58125) to improve selectivity (COX-2 IC50_{50} = 0.05 μM vs. COX-1 IC50_{50} = 50 μM) .
  • SAR Studies : Introduce polar groups (e.g., hydroxyl) at the pyrrole N-position to reduce off-target effects .

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